Methyl 2-(1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate
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Overview
Description
Methyl 2-(1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the difluoroethyl and trifluoromethyl groups. The final step involves esterification to form the methyl acetate group. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-(1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its fluorinated groups can impart desirable properties such as hydrophobicity and thermal stability, making it useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of Methyl 2-(1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, making it a potent modulator of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Similar in having multiple fluorine atoms and an ester group.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Shares the trifluoromethyl group and is used in similar chemical reactions.
2-(1,1-Difluoroethyl)-4-methyl-pyridine: Contains a difluoroethyl group and a pyridine ring.
Uniqueness
Methyl 2-(1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate is unique due to its combination of a pyrazolo[3,4-b]pyridine core with multiple fluorinated groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H12F5N3O3 |
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Molecular Weight |
353.24 g/mol |
IUPAC Name |
methyl 2-[1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]acetate |
InChI |
InChI=1S/C13H12F5N3O3/c1-6-11-7(13(16,17)18)3-9(22)20(5-10(23)24-2)12(11)21(19-6)4-8(14)15/h3,8H,4-5H2,1-2H3 |
InChI Key |
KMCGNBCBADGYCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=O)N2CC(=O)OC)C(F)(F)F)CC(F)F |
Origin of Product |
United States |
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